Propanol

Description

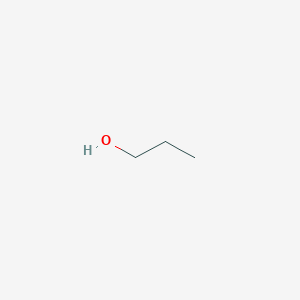

Structure

3D Structure

Propriétés

IUPAC Name |

propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O, Array, CH3CH2CH2OH | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-propanol | |

| Description | Chemical information link to Wikipedia. | |

| Record name | propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propan-1-ol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021739 | |

| Record name | 1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor. | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81 | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. | |

CAS No. |

71-23-8 | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96F264O9SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UH7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comparative Analysis of n-Propanol and Isopropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical properties of n-propanol and isopropanol. As structural isomers, these two compounds share the same molecular formula (C₃H₈O) but exhibit distinct characteristics due to the different placement of the hydroxyl group.[1][2][3][4] Understanding these differences is critical for their application in research, particularly in drug development and formulation, where solvent properties and metabolic fate are of paramount importance.

Physical Properties

n-Propanol (propan-1-ol) is a primary alcohol, with the hydroxyl group attached to a terminal carbon atom.[3][5] Isothis compound (propan-2-ol), a secondary alcohol, has its hydroxyl group attached to the central carbon atom.[1][3][6] This structural variance leads to notable differences in their physical properties, which are summarized in the table below.

| Property | n-Propanol | Isothis compound |

| Synonyms | 1-Propanol, n-Propyl alcohol, Propan-1-ol | 2-Propanol, Isopropyl alcohol, IPA |

| CAS Number | 71-23-8 | 67-63-0 |

| Molecular Formula | C₃H₈O | C₃H₈O |

| Molecular Weight | 60.10 g/mol [7] | 60.10 g/mol [8] |

| Appearance | Clear, colorless liquid[5][9] | Colorless liquid[8][10] |

| Odor | Sharp, musty, alcohol-like[5][7] | Sharp, alcoholic[8] |

| Boiling Point | 97.2 °C[5] | 82.6 °C[8] |

| Melting Point | -126 °C[5] | -89.5 °C[8] |

| Density (at 20°C) | 0.803 g/mL[5] | 0.786 g/cm³[8] |

| Flash Point | 22 °C[5] | 12 °C[8] |

| Vapor Pressure (at 20°C) | 1.99 kPa[5] | 4.4 kPa[8] |

| Water Solubility | Miscible[5] | Fully miscible[8] |

| Refractive Index (at 20°C) | ~1.384-1.386[9] | ~1.376-1.3772[11][12] |

Chemical Properties and Reactivity

The differing positions of the hydroxyl group significantly influence the chemical reactivity of n-propanol and isothis compound.

Oxidation: One of the most important chemical distinctions lies in their oxidation products.

-

n-Propanol , as a primary alcohol, can be oxidized to an aldehyde (propionaldehyde) and further to a carboxylic acid (propionic acid).[5]

-

Isothis compound , a secondary alcohol, is oxidized to a ketone (acetone).[10]

Esterification: Both alcohols react with carboxylic acids to form esters. n-Propanol forms propyl esters, while isothis compound forms isopropyl esters.

Dehydration: Dehydration of n-propanol yields propene, while dehydration of isothis compound also yields propene.

Experimental Protocols

Determination of Boiling Point

Methodology: The capillary tube method is a common and efficient technique for determining the boiling point of a liquid sample.[13][14]

Procedure:

-

Seal one end of a capillary tube.

-

Introduce a small amount of the alcohol sample (n-propanol or isothis compound) into a small test tube.

-

Place the sealed capillary tube (open end down) into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

Immerse this setup in a heating bath (e.g., a beaker of water or oil).

-

Heat the bath gently and observe the capillary tube.[13]

-

A stream of bubbles will emerge from the capillary tube as the temperature rises.

-

The boiling point is the temperature at which rapid and continuous bubbling occurs. Alternatively, the boiling point is noted when, upon cooling, the liquid just begins to enter the capillary tube.[13][14]

Determination of Density

Methodology: The density of a liquid can be determined by measuring the mass of a known volume.[15][16][17]

Procedure:

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[15][17]

-

Add a specific volume of the alcohol (e.g., 20 mL) to the graduated cylinder. Record the volume accurately.[15][17]

-

Weigh the graduated cylinder containing the alcohol and record the combined mass.[15][17]

-

Calculate the mass of the alcohol by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density by dividing the mass of the alcohol by its volume.

-

It is recommended to perform multiple measurements and average the results for better accuracy.[17]

Oxidation of n-Propanol to Propionaldehyde

Methodology: The oxidation of n-propanol to propionaldehyde can be achieved using an oxidizing agent such as a mixture of potassium dichromate and sulfuric acid.[18][19][20] A specialized distillation setup is used to immediately remove the aldehyde from the reaction mixture to prevent its further oxidation to propionic acid.[19][20]

Procedure:

-

Place n-propanol in a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser set for distillation.[18]

-

The first condenser should be maintained at a temperature that allows propionaldehyde (boiling point ~48-55°C) to pass through as a vapor while condensing and returning the less volatile n-propanol (boiling point ~97°C) to the flask.[18]

-

A second condenser is set up for downward distillation to collect the propionaldehyde.

-

Prepare an oxidizing solution of potassium dichromate in sulfuric acid and water.

-

Heat the n-propanol to its boiling point while stirring.

-

Slowly add the oxidizing mixture from the dropping funnel. The reaction is exothermic and will cause the propionaldehyde to distill.[18]

-

Continue heating for a short period after the addition is complete to ensure all the aldehyde has distilled.

-

The collected distillate can be dried over an anhydrous salt (e.g., sodium sulfate) and further purified by fractional distillation.[18]

Oxidation of Isothis compound to Acetone

Methodology: Isothis compound can be dehydrogenated to acetone in the vapor phase over a catalyst at elevated temperatures.[21]

Procedure:

-

A mixture of isothis compound and water is vaporized and preheated.

-

The vapor is passed through a tubular reactor containing a suitable catalyst (e.g., copper-based).

-

The reaction is typically carried out at temperatures around 350°C and a pressure of about 2 bar.[21]

-

The reactor effluent, containing acetone, unreacted isothis compound, water, and hydrogen gas, is cooled and sent to a condenser.[22]

-

The condensed liquid is then separated from the hydrogen gas in a flash unit.[22]

-

The liquid mixture is subsequently purified by distillation to separate the acetone from the unreacted isothis compound and water.[22][23]

Metabolic Pathways

In the context of drug development and toxicology, the metabolic fate of these alcohols is a crucial consideration. Both n-propanol and isothis compound are metabolized in the liver by the enzyme alcohol dehydrogenase.[10]

-

n-Propanol Metabolism: n-Propanol is metabolized to propionaldehyde, which is then further oxidized to propionic acid. This pathway is analogous to the metabolism of ethanol.

-

Isothis compound Metabolism: Isothis compound is metabolized to acetone.[10][24][25] Unlike the metabolites of some other alcohols, acetone is less toxic.[10] However, both isothis compound and its metabolite, acetone, are central nervous system depressants.[10]

Below is a diagram illustrating the distinct metabolic pathways of n-propanol and isothis compound.

Logical Workflow for Solvent Selection in Drug Development

The choice between n-propanol and isothis compound as a solvent in drug development depends on a variety of factors. The following diagram illustrates a logical workflow for this selection process.

Conclusion

While n-propanol and isothis compound are structurally similar, their distinct physical and chemical properties, along with their different metabolic fates, make them suitable for different applications. Isothis compound's lower boiling point and the nature of its primary metabolite, acetone, often make it a preferred choice in pharmaceutical and cosmetic applications.[10] Conversely, n-propanol's properties as a primary alcohol are leveraged in specific chemical syntheses. A thorough understanding of these differences, as outlined in this guide, is essential for researchers and professionals in making informed decisions for their specific applications.

References

- 1. rawsource.com [rawsource.com]

- 2. brainly.in [brainly.in]

- 3. Question: What's the difference between n-propanol and isothis compound? | Filo [askfilo.com]

- 4. byjus.com [byjus.com]

- 5. solventis.net [solventis.net]

- 6. Isothis compound | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. y2schem.com [y2schem.com]

- 9. chembk.com [chembk.com]

- 10. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 11. Isopropyl alcohol | 67-63-0 [chemicalbook.com]

- 12. monumentchemical.com [monumentchemical.com]

- 13. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. wjec.co.uk [wjec.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Propionaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 20. glasp.co [glasp.co]

- 21. scribd.com [scribd.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. aithor.com [aithor.com]

- 24. Isothis compound Toxicology Overview [ebmconsult.com]

- 25. empendium.com [empendium.com]

Synthesis of 1-Propanol from Propionaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-propanol from propionaldehyde is a crucial industrial process, primarily achieved through catalytic hydrogenation. This technical guide provides a comprehensive overview of the core methodologies, focusing on the catalysts, reaction conditions, and experimental protocols pertinent to researchers and professionals in drug development and chemical synthesis. This document outlines the prevalent catalytic systems, including Nickel-based, Copper-Chromium, and Copper-Zinc catalysts, and presents a comparative analysis of their performance. Detailed experimental procedures, reaction mechanisms, and safety protocols are also discussed to provide a thorough understanding of this important chemical transformation.

Introduction

1-Propanol, a primary alcohol, serves as a vital solvent and an intermediate in the synthesis of a wide array of chemicals, including pharmaceuticals, resins, and coatings. The industrial production of 1-propanol is predominantly accomplished through a two-step process: the hydroformylation of ethylene to produce propionaldehyde, followed by the catalytic hydrogenation of the resulting aldehyde to 1-propanol.[1] The efficiency and selectivity of this second step are of paramount importance for the economic viability of the overall process.

This guide focuses on the catalytic hydrogenation of propionaldehyde, a reaction that involves the addition of hydrogen across the carbonyl group of the aldehyde to form the corresponding primary alcohol. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and purity of 1-propanol while minimizing the formation of by-products.

Catalytic Systems and Reaction Mechanisms

The hydrogenation of propionaldehyde is typically carried out using heterogeneous catalysts in either a liquid or vapor phase. The most common catalysts employed are based on nickel, copper-chromium, and copper-zinc.[1]

2.1. Nickel-Based Catalysts

Nickel-based catalysts, particularly Raney® nickel, are widely used for the hydrogenation of aldehydes due to their high activity and relatively low cost.[2] These catalysts are effective in both liquid and vapor-phase hydrogenations. The reaction mechanism on a nickel surface involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the adsorption of the propionaldehyde molecule. The adsorbed hydrogen atoms then sequentially add to the carbonyl carbon and oxygen, leading to the formation of 1-propanol.

2.2. Copper-Chromium Catalysts

Copper-chromium oxide catalysts are another class of highly effective catalysts for aldehyde hydrogenation. They are known for their high selectivity and stability under various reaction conditions. The active sites are believed to involve both copper and chromium species, which work in synergy to facilitate the hydrogenation process.

2.3. Copper-Zinc Catalysts

Copper-zinc catalysts, often supported on alumina, have also demonstrated high efficiency in the gas-phase hydrogenation of propionaldehyde.[3] These catalysts are attractive due to their lower cost compared to some noble metal catalysts and their high selectivity towards the desired alcohol product.

Reaction Pathway Diagram

Caption: General reaction pathway for the catalytic hydrogenation of propionaldehyde.

Comparative Data on Catalytic Performance

The selection of a suitable catalyst is critical for optimizing the synthesis of 1-propanol. The following table summarizes the performance of different catalytic systems based on available literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

| Catalyst System | Phase | Temperature (°C) | Pressure (MPa) | Propionaldehyde Conversion (%) | 1-Propanol Selectivity (%) | Reference |

| Nickel-Based | ||||||

| Raney® Nickel | Liquid | 100-150 | 3.0-10.0 | >99 | >98 | [2] |

| Ni-based/SiO2 | Gas | 150 | - | High | High | [4] |

| Copper-Chromium | ||||||

| Copper Chromite | Liquid | 120-170 | 2.17–4.24 | High | >95 | [1] |

| Copper-Zinc | ||||||

| Cu-Zn | Gas | 140-190 | 0.35-0.55 | >99 | >99.7 | [3] |

| Cu-Zn/Al2O3 | Liquid | 100-200 | 2.7-3.4 | 100 | 100 | [5][6] |

Experimental Protocols

This section provides generalized experimental protocols for the liquid-phase and gas-phase hydrogenation of propionaldehyde. These should be adapted based on the specific laboratory equipment and safety infrastructure available.

4.1. Liquid-Phase Hydrogenation using Raney® Nickel

Objective: To synthesize 1-propanol from propionaldehyde via liquid-phase catalytic hydrogenation.

Materials:

-

Propionaldehyde (99%)

-

Raney® Nickel (slurry in water)

-

Ethanol (solvent)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

Procedure:

-

Catalyst Preparation: Carefully wash the Raney® Nickel slurry with ethanol to remove water. The catalyst is pyrophoric and must be handled under an inert atmosphere or solvent.

-

Reactor Setup: Add the washed Raney® Nickel catalyst and ethanol to the autoclave. Seal the reactor.

-

Inerting: Purge the reactor multiple times with nitrogen gas to remove any air.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa). Heat the reactor to the target temperature (e.g., 120°C) with vigorous stirring.

-

Reactant Addition: Introduce propionaldehyde into the reactor using a high-pressure pump over a specific period.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Isolation and Purification: Filter the reaction mixture to remove the catalyst. The filtrate, containing 1-propanol and ethanol, can be purified by fractional distillation.

4.2. Gas-Phase Hydrogenation using a Copper-Zinc Catalyst

Objective: To synthesize 1-propanol from propionaldehyde via gas-phase catalytic hydrogenation.

Materials:

-

Propionaldehyde (99%)

-

Copper-Zinc catalyst pellets

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Fixed-bed catalytic reactor with a furnace, temperature controller, and mass flow controllers.

Procedure:

-

Catalyst Loading: Load the Copper-Zinc catalyst pellets into the fixed-bed reactor.

-

Catalyst Activation: Activate the catalyst by heating it in a stream of hydrogen at a specific temperature and for a designated time, as per the manufacturer's instructions.

-

Reaction Start-up: After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 160°C).

-

Feed Introduction: Introduce a gaseous mixture of propionaldehyde and hydrogen into the reactor at a controlled flow rate and molar ratio (e.g., H₂:propionaldehyde of 1:1 to 5:1).[3]

-

Product Collection: The product stream exiting the reactor is cooled to condense the 1-propanol and any unreacted propionaldehyde.

-

Analysis and Purification: Analyze the collected liquid product using gas chromatography to determine the conversion and selectivity. The crude 1-propanol can be purified by distillation.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 1-propanol from propionaldehyde.

Safety Considerations

The hydrogenation of propionaldehyde involves several significant hazards that must be carefully managed.

-

Flammability: Propionaldehyde is a highly flammable liquid with a low flash point. Hydrogen gas is also extremely flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, and sources of ignition must be eliminated.

-

Pyrophoric Catalysts: Raney® Nickel and other reduced metal catalysts can be pyrophoric, meaning they can ignite spontaneously on contact with air.[7] They should always be handled under an inert atmosphere or a solvent.

-

High Pressure: Hydrogenation reactions are often carried out at elevated pressures, which requires the use of appropriately rated and maintained equipment.

-

Toxicity: Propionaldehyde is irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

The synthesis of 1-propanol from propionaldehyde via catalytic hydrogenation is a well-established and efficient industrial process. The choice of catalyst, whether Nickel-based, Copper-Chromium, or Copper-Zinc, along with the optimization of reaction conditions, is crucial for achieving high conversion and selectivity. This guide has provided an overview of the key aspects of this reaction, including reaction mechanisms, comparative data, and experimental protocols. For researchers and professionals in the field, a thorough understanding of these principles is essential for the successful and safe synthesis of 1-propanol and its derivatives. Further research into novel and more sustainable catalytic systems continues to be an active area of investigation.

References

- 1. chemcess.com [chemcess.com]

- 2. CN113713817A - Method for preparing n-propanol by hydrogenation of propionaldehyde under catalysis of nickel-based catalyst - Google Patents [patents.google.com]

- 3. CN100590108C - Production process of n-propanol by hydrogenation of propionaldehyde over copper-zinc catalyst - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. chem.wisc.edu [chem.wisc.edu]

Introduction: The Reactive Nature of the Propanol Hydroxyl Group

An in-depth technical guide on the chemical reactivity of the hydroxyl group in propanol, tailored for researchers, scientists, and drug development professionals. The guide details key reactions including oxidation, dehydration, esterification, etherification, and reactions with active metals, supported by experimental protocols, quantitative data, and mechanistic diagrams.

The hydroxyl (–OH) group is the functional group that defines alcohols, and its reactivity is central to the chemical behavior of propan-1-ol and propan-2-ol. The high electronegativity of the oxygen atom compared to both the hydrogen and the adjacent carbon atom creates a significant polarity in the C–O and O–H bonds.[1][2] This polarization results in a partial negative charge on the oxygen and partial positive charges on the carbon and hydrogen atoms, making the hydroxyl group a hub of chemical reactivity.[1][2]

The primary reaction sites are:

-

The Hydroxyl Hydrogen: The polarized O-H bond allows the hydrogen to be abstracted by strong bases or replaced by other electrophilic groups.[1]

-

The Oxygen Atom: With its lone pairs of electrons, the oxygen atom acts as a nucleophile and a Lewis base.

-

The Carbon-Oxygen Bond: The entire –OH group can act as a leaving group, particularly after protonation, enabling substitution and elimination reactions.

This guide explores the key transformations of the hydroxyl group in this compound, providing the mechanisms, experimental protocols, and quantitative data relevant to synthetic and developmental chemistry.

Oxidation: Controlled Conversion to Aldehydes and Carboxylic Acids

Primary alcohols like propan-1-ol can be oxidized to form aldehydes (propanal) and further to carboxylic acids (propanoic acid).[3][4][5] The choice of product is controlled by the reaction conditions. Secondary alcohols like propan-2-ol are oxidized to ketones (propanone).

Common oxidizing agents include sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) acidified with dilute sulfuric acid.[5] The progress of this reaction is visually indicated by a color change of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺).[5][6]

Reaction Pathways for Propan-1-ol Oxidation:

-

Partial Oxidation to Propanal: To stop the reaction at the aldehyde stage, the product must be removed from the reaction mixture as it forms to prevent further oxidation.[5][7] This is achieved by distillation, taking advantage of the lower boiling point of propanal compared to propan-1-ol.[7]

-

Complete Oxidation to Propanoic Acid: To ensure complete conversion to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction mixture is heated under reflux.[4] Reflux allows the reaction to be heated for an extended period without losing volatile components, ensuring the intermediate aldehyde is fully oxidized.[4][6]

Caption: Oxidation pathway of Propan-1-ol.

Data Presentation: Oxidation Products and Conditions

| Reactant | Oxidizing Agent | Conditions | Primary Product | Boiling Point |

| Propan-1-ol | Acidified K₂Cr₂O₇ | Gentle heating, immediate distillation | Propanal | 49°C[7] |

| Propan-1-ol | Excess Acidified K₂Cr₂O₇ | Heating under reflux (20 mins)[3] | Propanoic Acid | 141°C[7] |

| Propan-2-ol | Acidified K₂Cr₂O₇ | Heating | Propanone (Acetone) | 56°C |

Experimental Protocols

Protocol 2.1: Synthesis of Propanoic Acid (Complete Oxidation) [3][4]

-

Preparation: Add 20 cm³ of acidified potassium dichromate(VI) solution to a 50 cm³ pear-shaped flask containing anti-bumping granules. Cool the flask in an ice-water bath.

-

Apparatus Setup: Assemble the apparatus for heating under reflux.

-

Reactant Addition: Slowly add 1 cm³ of propan-1-ol dropwise into the reflux condenser.

-

Reaction: Once the addition is complete, remove the ice bath and allow the flask to warm to room temperature. Heat the mixture in a water bath or using an electric heater for approximately 20 minutes.

-

Purification: After cooling, reconfigure the apparatus for distillation to separate the propanoic acid from the reaction mixture.

Caption: Experimental workflows for this compound oxidation.

Dehydration: Formation of Alkenes and Ethers

Acid-catalyzed dehydration of this compound involves the elimination of a water molecule. The product is dependent on the reaction temperature.

-

Alkene Formation (High Temperature): Heating this compound with an excess of concentrated sulfuric acid or phosphoric(V) acid at about 170°C yields propene.[8][9] The reaction for propan-2-ol typically proceeds via an E1 mechanism involving a carbocation intermediate.[10]

-

Ether Formation (Low Temperature): At a lower temperature of around 140°C, two molecules of this compound can dehydrate to form dipropyl ether.[11][12] This reaction is also catalyzed by an acid like H₂SO₄.[11]

Caption: E1 mechanism for the dehydration of propan-2-ol.

Experimental Protocols

Protocol 3.1: Synthesis of Propene (Dehydration) [8][9]

-

Apparatus: Set up a distillation apparatus with a flask suitable for heating.

-

Reactants: Place propan-2-ol in the flask with an excess of concentrated sulfuric acid or phosphoric(V) acid.

-

Reaction: Heat the mixture to approximately 170°C.

-

Collection: The gaseous propene product can be collected over water.

Esterification: Synthesis of Propyl Esters

This compound reacts with carboxylic acids in the presence of a strong acid catalyst (commonly sulfuric acid) to form an ester and water. This reversible reaction is known as Fischer-Speier esterification. For example, propan-1-ol reacts with ethanoic acid to produce propyl ethanoate (propyl acetate) and water.[13]

CH₃CH₂CH₂OH + CH₃COOH ⇌ CH₃COOCH₂CH₂CH₃ + H₂O

To drive the equilibrium towards the product side and increase the yield of the ester, water is typically removed as it is formed.

Data Presentation: Esterification Reaction Data

| Alcohol | Carboxylic Acid | Catalyst | Product | Notes |

| Propan-1-ol | Ethanoic Acid | H₂SO₄ | Propyl Acetate | Reaction is reversible.[14] |

| Propan-1-ol | Butanoic Acid | Acid/Base | Propyl Butanoate | The -OH from the carboxylic acid combines with H from the alcohol.[15] |

| Propan-1-ol | Benzoic Acid | Acid/Base | Propyl Benzoate | A condensation reaction that produces water as a byproduct.[16] |

A kinetic study on the synthesis of propyl acetate from this compound and acetic acid using an expandable graphite catalyst reported an activation energy of 18.03 kJ/mol.[14]

Experimental Protocols

Protocol 4.1: Synthesis of Propyl Acetate [14][17]

-

Reactants: Add equimolar amounts of propan-1-ol and acetic acid to a round-bottom flask.

-

Catalyst: Slowly add a few drops of concentrated sulfuric acid.

-

Reaction: Heat the mixture under reflux for a specified time to allow the reaction to reach equilibrium.

-

Workup: After cooling, pour the mixture into a separatory funnel. Wash the organic layer sequentially with a saturated sodium carbonate solution (to neutralize the acid catalyst), a calcium chloride solution, and a sodium chloride solution.

-

Purification: Dry the separated organic layer and purify by distillation, collecting the fraction at the boiling point of propyl acetate (102°C).

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and asymmetrical ethers via an Sₙ2 reaction.[18][19] The process involves two steps:

-

Alkoxide Formation: The alcohol (this compound) is deprotonated by a strong base, such as sodium metal (Na) or sodium hydride (NaH), to form a sodium propoxide, which is a potent nucleophile.[20][21]

-

Nucleophilic Substitution: The propoxide ion then attacks a primary alkyl halide (e.g., ethyl bromide), displacing the halide and forming the ether.[20]

Because the reaction proceeds via an Sₙ2 mechanism, it is most effective with primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides.[19]

Caption: Logical workflow for the Williamson Ether Synthesis.